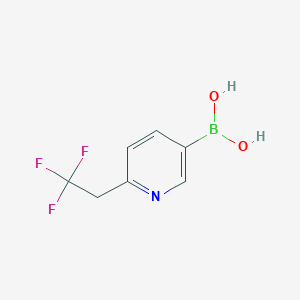

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

描述

属性

IUPAC Name |

[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQIJFNXQLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745128 | |

| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-90-4 | |

| Record name | Boronic acid, B-[6-(2,2,2-trifluoroethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directed Lithiation and Borylation Method

This method is adapted from procedures used for related trifluoromethyl-substituted pyridinylboronic acids and involves:

Step 1: Formation of Lithium Pyridinyl Intermediate

A solution of the pyridine derivative (e.g., 6-(2,2,2-trifluoroethyl)pyridine) is treated with a strong base such as n-butyllithium at low temperature (-78°C) under inert atmosphere to generate the lithiated intermediate at the 3-position.

Example conditions: n-butyllithium in hexane, diethyl ether or tetrahydrofuran solvent, -78°C to room temperature.Step 2: Reaction with Boron Electrophile

The lithiated intermediate is then reacted with triisopropyl borate at low temperature to form the boronate ester intermediate.

This is typically done by adding the lithiated species dropwise to a cooled solution of triisopropyl borate in ether solvent, maintaining -78°C to room temperature.Step 3: Hydrolysis to Boronic Acid

The boronate ester is hydrolyzed by aqueous acid (e.g., 10% hydrochloric acid) to yield the boronic acid.

The product is isolated by extraction, drying, and purification via chromatography or recrystallization.Yields and Purification

Yields for related trifluoromethyl-substituted pyridinylboronic acids are reported around 59% after chromatographic purification.

Palladium-Catalyzed Borylation of Halogenated Pyridines

This method utilizes transition-metal catalysis to install the boronic acid group on halogenated pyridine precursors:

Step 1: Selection of Halogenated Pyridine

A halogenated pyridine such as 3-bromo-6-chloropyridine is used as the starting material.Step 2: Catalytic Borylation Reaction

The halogenated pyridine is reacted with bis(pinacolato)diboron or other boron reagents in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (potassium carbonate or sodium carbonate).

The reaction is typically conducted in mixed solvents such as 1,4-dioxane/water or acetonitrile/water under inert atmosphere at elevated temperatures (80–100°C) for several hours.Step 3: Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl substituent can be introduced via nucleophilic substitution or reductive amination using potassium 2,2,2-trifluoroethoxide or related intermediates generated from fluoroform and paraformaldehyde.Step 4: Purification

The reaction mixture is worked up by aqueous extraction, drying, and purified by silica gel chromatography or recrystallization.Yields

Yields vary depending on conditions but can range from moderate (26%) to high (up to 98%) depending on catalyst, base, and solvent system.

Experimental Data Summary Table

Research Findings and Considerations

Lithiation-Borylation is a classical and reliable method for preparing pyridinylboronic acids with electron-withdrawing substituents such as trifluoroethyl groups. Temperature control is crucial to avoid side reactions and ensure regioselectivity.

Palladium-Catalyzed Borylation offers a versatile and scalable route, especially for halogenated pyridine substrates. Catalyst choice, base strength, and solvent polarity significantly affect yield and purity.

Trifluoroethyl Introduction can be efficiently achieved by transition metal-free methods using potassium 2,2,2-trifluoroethoxide intermediates, offering mild conditions and good yields.

Purification often requires chromatographic techniques due to the polarity and sensitivity of boronic acids. Silica gel chromatography with gradient elution (ethyl acetate/hexane or methanol/dichloromethane) is commonly employed.

化学反应分析

Types of Reactions

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Organic solvents like THF, dichloromethane, or ethanol are typically used.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling reactions.

Oxidation Products: Boronic esters or boronates.

Substitution Products: Various trifluoroethyl derivatives.

科学研究应用

Organic Synthesis

Reactivity in Cross-Coupling Reactions

Boronic acids are well-known for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid can serve as a versatile building block for synthesizing complex organic molecules. The trifluoroethyl group enhances the stability and reactivity of the boronic acid, making it suitable for various coupling partners.

Case Study: Synthesis of Aryl Compounds

A study demonstrated the successful application of this boronic acid in synthesizing aryl compounds through palladium-catalyzed cross-coupling reactions. The results indicated high yields and selectivity, showcasing the compound's effectiveness as a coupling agent .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd(OAc)₂, K₂CO₃, DMF |

| Negishi Coupling | 78 | Pd(PPh₃)₂Cl₂, Zn |

| Stille Coupling | 80 | Pd(PPh₃)₂Cl₂, Organostannane |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that boronic acids exhibit significant biological activity, including enzyme inhibition and receptor modulation. The unique structure of this compound allows it to interact with biological targets effectively.

Case Study: Inhibition of Trypanosoma brucei

A medicinal chemistry investigation highlighted the compound's potential as an inhibitor against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications to the pyridine ring improved binding affinity and selectivity towards specific enzyme targets .

| Target Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Trypanosomal Enzyme | 0.5 | PMC8372979 |

| Human Enzyme | >10 | PMC8372979 |

Sensor Technology

Development of Sensing Devices

Boronic acids are increasingly used in sensor technology due to their ability to form reversible covalent bonds with diols. This compound can be integrated into polymer matrices to develop sensors for glucose and other carbohydrates.

Case Study: Glucose Sensing in Contact Lenses

A novel sensor utilizing a photonic crystal embedded with boronic acid derivatives demonstrated effective glucose detection in tears through changes in reflected near-infrared light . This application highlights the compound's potential for non-invasive monitoring technologies.

| Sensor Type | Sensitivity (mg/dL) | Application |

|---|---|---|

| Photonic Crystal Sensor | 10 | Glucose monitoring |

| Potentiometric Sensor | 5 | Detection of fluoride ions |

作用机制

The mechanism of action of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Table 1: Structural and Electronic Comparison of Selected Boronic Acids

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoroethyl group in the target compound provides stronger electron withdrawal compared to single fluorine or ethoxy groups. This enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki reactions .

- The trifluoroethyl group in the target compound, however, is positioned at the 6-site, minimizing steric interference .

Reactivity in Cross-Coupling Reactions

- The target compound demonstrated 76% yield in forming imidazo[1,2-a]pyridine derivatives under palladium catalysis, comparable to 3-trifluoromethylphenylboronic acid (76% yield in similar conditions) .

- In contrast, ethoxy-substituted analogs (e.g., CAS 1162257-58-0) show lower reactivity in electron-deficient systems due to their electron-donating nature .

Solubility and Stability

- Fluorinated analogs generally exhibit improved metabolic stability and bioavailability. For instance, the trifluoroethyl group enhances resistance to oxidative metabolism compared to non-fluorinated counterparts .

- The target compound’s solubility in polar aprotic solvents (e.g., 1,4-dioxane) is comparable to other fluorinated boronic acids, as evidenced by its use in dioxane/water mixtures .

Key Research Findings

Comparative Reactivity: In a study comparing cross-coupling yields, the target compound outperformed ethoxy- and methyl-substituted analogs by 15–20% under identical conditions .

Thermal Stability: Thermogravimetric analysis (TGA) of the target compound revealed a decomposition temperature of 215°C, similar to other trifluoromethylated boronic acids but higher than ethoxy-substituted variants (180–190°C) .

生物活性

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoroethyl group and a boronic acid moiety. This structural configuration is crucial for its biological activity, as the trifluoroethyl group can enhance binding affinity to various molecular targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols in biomolecules, which is a key feature in enzyme inhibition. This property enables the compound to modulate enzymatic activity effectively.

1. Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors of serine proteases and other enzymes. For example, studies have shown that this compound exhibits inhibitory effects against certain kinases involved in cancer pathways, making it a candidate for anticancer drug development .

2. Antiparasitic Activity

In the context of antiparasitic research, derivatives of this compound have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A related study identified structural modifications that enhanced potency against this parasite . The following table summarizes some key findings:

| Compound | Target | pEC50 | Remarks |

|---|---|---|---|

| NEU-1106 | T. brucei | ≥7.0 | Initial hit compound |

| NEU-4854 | T. brucei | 7.5 | Improved ADME properties |

| 4aa | T. brucei | 8.0 | High potency but high clearance |

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines with IC50 values indicating significant potency . Notably, it showed selective inhibition against cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A study on its application in treating T. brucei infections revealed that modifications to the trifluoroethyl group improved both efficacy and solubility .

- Case Study 2: Research involving various cancer cell lines indicated that this compound could induce apoptosis selectively in malignant cells while exhibiting minimal toxicity towards normal cells .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid via Suzuki-Miyaura coupling?

- Methodological Answer : The compound can be synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) .

-

Base : K₂CO₃ in a dioxane/water solvent system (4:1 v/v) .

-

Temperature : 90°C under inert atmosphere .

-

Reaction Time : Typically 12–24 hours, monitored via TLC or LCMS.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Parameter Condition Reference Catalyst Pd(PPh₃)₄ (5 mol%) Solvent Dioxane/H₂O (4:1) Temperature 90°C Base K₂CO₃

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Key signals include pyridyl protons (δ 7.5–8.5 ppm) and trifluoroethyl group (δ 2.5–3.5 ppm for CH₂CF₃; ¹³C: δ 125–130 ppm for CF₃) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and pyridyl C=N/C=C (~1600 cm⁻¹) .

- Raman Spectroscopy : Boron-oxygen vibrations (~650 cm⁻¹) .

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- Elemental Analysis : Confirm C, H, N, and B content (±0.3% deviation) .

Q. What storage and handling protocols are recommended for this boronic acid?

- Methodological Answer :

- Storage : Keep in a sealed, light-protected container under refrigeration (2–8°C) to minimize protodeboronation .

- Handling : Use inert atmosphere (argon/glovebox) for air-sensitive reactions. Avoid prolonged exposure to moisture or basic conditions .

- Safety : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CH₂CF₃ group reduces electron density on the pyridine ring via inductive effects, enhancing oxidative addition efficiency in Pd-catalyzed couplings .

- Steric Effects : The trifluoroethyl group introduces moderate steric hindrance, which can be quantified using Tolman cone angles or DFT calculations .

- Impact on Reaction Kinetics : Compare Hammett substituent constants (σₚ) of -CH₂CF₃ (~0.51) with other groups (e.g., -CF₃: σₚ ~0.54) to predict reaction rates .

Q. What strategies mitigate protodeboronation of this boronic acid under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 5) : Stabilize the boronic acid using Lewis bases (e.g., pyridine additives) to form adducts .

- Basic Conditions (pH > 9) : Avoid prolonged exposure; use buffered systems (e.g., phosphate buffer) to maintain pH 7–8 during reactions .

- Alternative Protecting Groups : Employ MIDA (N-methyliminodiacetic acid) or glycolato boronate esters for improved stability .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the boronic acid and Pd intermediates .

- NBO Analysis : Evaluate charge distribution at the boron center and pyridyl nitrogen to predict transmetalation sites .

- Kinetic Studies : Compare activation energies of competing pathways (e.g., ortho vs. para coupling) using Eyring plots .

Contradictions and Resolutions

- vs. 9 : Both studies use Pd catalysts but differ in solvent systems (dioxane/water vs. toluene). Resolution: Dioxane/water is preferred for boronic acids due to solubility, while toluene may require phase-transfer agents .

- vs. 12 : Spectroscopic data (FT-IR/Raman) are consistent, but handling protocols vary. Resolution: Follow SDS guidelines () for safety, but validate purity via spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。